Butyryl Chloride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
Butyryl Chloride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Butyryl chloride (C₄H₇ClO), also known as butanoyl chloride, is a key organic compound widely utilized as a chemical intermediate in the synthesis of a diverse range of products.[1][2] As a member of the acyl halide family, its high reactivity makes it an essential reagent for introducing the butyryl group into various molecules.[3] This technical guide provides an in-depth overview of the chemical properties and reactivity of butyryl chloride, complete with experimental protocols and visual diagrams to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
Butyryl chloride is a colorless to light yellowish, highly flammable liquid characterized by a strong, pungent odor.[1][3][4][5] It is denser than water and fumes in moist air due to its reaction with water vapor.[6][7]
Table 1: Physical and Chemical Properties of Butyryl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [3][4][8] |
| Molecular Weight | 106.55 g/mol | [7][9] |
| Appearance | Clear, colorless to light yellow liquid | [3][4][7] |
| Odor | Sharp, pungent | [3][4][7] |
| Density | 1.026 g/mL at 25 °C | [1][9] |
| Boiling Point | 102 °C (at 760 mmHg) | [6][9] |
| Melting Point | -89 °C | [4][9] |
| Flash Point | 18 °C (64.4 °F) | [4][9] |
| Vapor Density | 3.7 (vs air) | [9] |
| Refractive Index | n20/D 1.412 | [9] |
| Solubility | Soluble in aprotic organic solvents like ether, chloroform, and toluene.[3][4][8] | [3][4][8] |
| Water Solubility | Decomposes exothermically.[6][8][10] | [6][8][10] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of butyryl chloride.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11]
-
Mass Spectrometry: The mass spectrum shows the fragmentation pattern of the molecule upon ionization, which is useful for confirming its structure and molecular weight.[7][12]
-
Raman Spectroscopy: Raman spectra are also available for the characterization of butyryl chloride.[13]
Reactivity and Key Reactions
The reactivity of butyryl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.[14] This reactivity makes it a versatile reagent in organic synthesis.
Butyryl chloride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[15][16] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[14][15][17]
Caption: General mechanism of nucleophilic acyl substitution of butyryl chloride.
Key reactions include:
-
Hydrolysis: Reacts vigorously with water to form butyric acid and hydrochloric acid.[8][10][18]
-
Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[4][10]
-
Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic anhydrides.[15]
Butyryl chloride is a common reagent in Friedel-Crafts acylation reactions, where it is used to introduce a butanoyl group onto an aromatic ring.[19][20][21] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[20][21] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[22]
Caption: Mechanism of Friedel-Crafts acylation of benzene (B151609) with butyryl chloride.
Experimental Protocols
Butyryl chloride is commonly synthesized by the chlorination of butyric acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of gaseous byproducts (SO₂ and HCl).[23][24][25]
Materials and Equipment:
-
n-Butyric acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.[25] The reaction should be conducted in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask, place n-butyric acid.[23]
-
Reagent Addition: Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the n-butyric acid through a dropping funnel at room temperature.[23][25] The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be directed to a scrubber.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to drive the reaction to completion.[23]
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The crude butyryl chloride is then purified by fractional distillation.[23][25]
Caption: Experimental workflow for the synthesis of butyryl chloride.
Butyryl chloride is a hazardous substance and requires careful handling.[5][8]
-
Flammability: It is a highly flammable liquid and should be kept away from ignition sources.[5][6][9]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][5]
-
Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas.[3][6] Therefore, it must be handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat when handling butyryl chloride.[26][27]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[5][26]
Applications in Research and Development
Butyryl chloride serves as a valuable intermediate in the synthesis of a wide array of compounds, including:
-
Pharmaceuticals: It is used in the production of various active pharmaceutical ingredients (APIs).[1][8][10]
-
Agrochemicals: It is an intermediate in the manufacturing of pesticides.[8][10]
-
Other Chemicals: It is also used in the synthesis of dyes, perfume fixatives, and polymerization catalysts.[1][10]
References
- 1. Butyryl chloride | 141-75-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. alignchemical.com [alignchemical.com]
- 4. vandemark.com [vandemark.com]
- 5. lobachemie.com [lobachemie.com]
- 6. BUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]
- 9. Butyryl chloride = 99 141-75-3 [sigmaaldrich.com]
- 10. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 11. Butyryl chloride(141-75-3) 1H NMR [m.chemicalbook.com]
- 12. Butanoyl chloride [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Solved Draw the major organic product for the following | Chegg.com [chegg.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. kscl.co.in [kscl.co.in]
- 27. cdhfinechemical.com [cdhfinechemical.com]
